molecular formula C14H20BBrFNO2 B1378031 3-Bromo-5-fluorophenylboronic acid N-butyldiethanolamine ester CAS No. 1190989-06-0

3-Bromo-5-fluorophenylboronic acid N-butyldiethanolamine ester

Cat. No.: B1378031
CAS No.: 1190989-06-0
M. Wt: 344.03 g/mol
InChI Key: GWUJEJVVNDXALV-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorophenylboronic acid N-butyldiethanolamine ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with a butyl group and a dioxazaborocane structure. Its unique chemical structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3-Bromo-5-fluorophenylboronic acid N-butyldiethanolamine ester involves several steps. The starting materials typically include 3-bromo-5-fluorophenyl derivatives and butyl-containing reagents. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the dioxazaborocane ring. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-Bromo-5-fluorophenylboronic acid N-butyldiethanolamine ester undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Bromo-5-fluorophenylboronic acid N-butyldiethanolamine ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluorophenylboronic acid N-butyldiethanolamine ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes .

Comparison with Similar Compounds

3-Bromo-5-fluorophenylboronic acid N-butyldiethanolamine ester can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(3-bromo-5-fluorophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BBrFNO2/c1-2-3-4-18-5-7-19-15(20-8-6-18)12-9-13(16)11-14(17)10-12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUJEJVVNDXALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)CCCC)C2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BBrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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